4-(4-Methylpiperazine-1-carbonyl)benzamide
Übersicht
Beschreibung
4-(4-Methylpiperazine-1-carbonyl)benzamide is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylpiperazine-1-carbonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperazine-1-carbonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of New Amides and Antileukemic Agents : Koroleva et al. (2011) discussed the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which includes 4-(4-Methylpiperazine-1-carbonyl)benzamide. This compound was identified as a key intermediate in the synthesis of the antileukemic agent imatinib and its isomer (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
Antimicrobial Properties : Kuş, Soezuedoenmez, and Altanlar (2009) reported on the synthesis and antimicrobial evaluation of 4-(1H-benzimidazol-2-yl)benzamides and related compounds, which included a derivative of 4-(4-Methylpiperazine-1-carbonyl)benzamide. They found significant antibacterial and antifungal activities in these compounds (Kuş, Soezuedoenmez, & Altanlar, 2009).
Nootropic Activity : Valenta et al. (1994) synthesized carboxamides related to 4-(4-Methylpiperazine-1-carbonyl)benzamide and tested them for nootropic activity, indicating potential applications in cognitive enhancement (Valenta, Urban, Taimr, & Polívka, 1994).
Anticonvulsant Activity : Clark and Davenport (1988) explored the anticonvulsant activity of a series of 4-aminophenylacetamides, related to the structure of 4-(4-Methylpiperazine-1-carbonyl)benzamide, demonstrating potential applications in seizure management (Clark & Davenport, 1988).
Synthesis Method for Key Precursor to Imatinib : Koroleva et al. (2012) elaborated a simple and efficient in situ synthesis method for 4-(4-Methylpiperazine-1-carbonyl)benzamide, highlighting its role as a key synthetic intermediate of imatinib, a significant drug in cancer treatment (Koroleva et al., 2012).
Antioxidant Evaluation : Abosadiya (2020) synthesized and evaluated a benzoylthiourea derivative of 4-(4-Methylpiperazine-1-carbonyl)benzamide for antioxidant activity, demonstrating its potential in oxidative stress management (Abosadiya, 2020).
Antiavian Influenza Virus Activity : Hebishy, Salama, and Elgemeie (2020) discussed the synthesis of benzamide-based compounds, including derivatives of 4-(4-Methylpiperazine-1-carbonyl)benzamide, which showed remarkable activity against the bird flu influenza H5N1 strain (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Agents : Abu‐Hashem and Aly (2017) synthesized novel derivatives related to 4-(4-Methylpiperazine-1-carbonyl)benzamide and evaluated them as anticancer agents, highlighting its potential in cancer therapy (Abu‐Hashem & Aly, 2017).
Eigenschaften
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15-6-8-16(9-7-15)13(18)11-4-2-10(3-5-11)12(14)17/h2-5H,6-9H2,1H3,(H2,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEODLZVLBZHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.